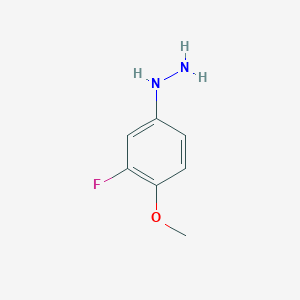

(3-Fluoro-4-methoxyphenyl)hydrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-fluoro-4-methoxyphenyl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O/c1-11-7-3-2-5(10-9)4-6(7)8/h2-4,10H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIQYMYMQKMEVOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: (3-Fluoro-4-methoxyphenyl)hydrazine Hydrochloride

The following technical guide details the properties, synthesis, and applications of (3-Fluoro-4-methoxyphenyl)hydrazine hydrochloride , a critical building block in medicinal chemistry.

CAS Number: 220527-84-4 (Hydrochloride Salt) | CAS Number: 339264-51-6 (Free Base)[1]

Introduction & Strategic Value

In the landscape of modern drug discovery, (3-Fluoro-4-methoxyphenyl)hydrazine hydrochloride serves as a high-value "privileged structure" intermediate.[1] Its structural utility lies in the specific substitution pattern on the phenyl ring:

-

4-Methoxy Group: Provides electron-donating properties, facilitating electrophilic aromatic substitutions and enhancing solubility in downstream indole/pyrazole derivatives.[1]

-

3-Fluoro Group: Introduces metabolic stability (blocking the metabolically labile ortho-position) and modulates the pKa of the hydrazine, influencing reactivity in condensation reactions.[1]

This compound is primarily utilized as a precursor for Fischer Indole Synthesis to generate 5-fluoro-6-methoxyindoles—scaffolds frequently screened in kinase inhibitor discovery (e.g., VEGFR, PDGFR targets) and serotonergic receptor modulation.[1]

Chemical Identity & Physical Properties[1][2][3][4]

| Property | Data |

| Chemical Name | (3-Fluoro-4-methoxyphenyl)hydrazine hydrochloride |

| CAS Number (HCl Salt) | 220527-84-4 |

| CAS Number (Free Base) | 339264-51-6 |

| Molecular Formula | C₇H₉FN₂O[1][2][3][4] · HCl |

| Molecular Weight | 192.62 g/mol (Salt) / 156.16 g/mol (Base) |

| Appearance | Off-white to pale beige crystalline solid |

| Solubility | Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM |

| Melting Point | >150°C (Decomposes) |

| Storage | Hygroscopic; Store at 2-8°C under inert atmosphere (Argon/Nitrogen) |

Synthetic Pathway (Preparation)

The industrial standard for synthesizing this hydrazine involves the diazotization-reduction sequence starting from the commercially available aniline.[1]

Core Reaction Workflow

-

Diazotization: 3-Fluoro-4-methoxyaniline is treated with sodium nitrite (

) in concentrated HCl at low temperature to form the diazonium salt.[1] -

Reduction: The diazonium intermediate is reduced in situ using Stannous Chloride (

) to yield the hydrazine hydrochloride.[1]

Step-by-Step Protocol

-

Reagents: 3-Fluoro-4-methoxyaniline (1.0 eq),

(1.1 eq), -

Step 1 (Diazotization):

-

Step 2 (Reduction):

-

Dissolve

in conc.[1] HCl and cool to 0°C. -

Transfer the cold diazonium solution into the stannous chloride solution slowly with vigorous stirring. Why: Inverse addition prevents side reactions.

-

Allow to warm to Room Temperature (RT) and stir for 2-3 hours.

-

-

Step 3 (Isolation):

Synthesis Visualization

Figure 1: Diazotization-Reduction pathway for the synthesis of (3-Fluoro-4-methoxyphenyl)hydrazine HCl.[1]

Key Applications in Drug Development

The primary utility of this hydrazine is its role as a nucleophile in heterocycle formation.

A. Fischer Indole Synthesis

This is the most common application.[1] Reacting the hydrazine with an enolizable ketone under acidic conditions yields the indole core.

-

Mechanism: Hydrazone formation

[3,3]-Sigmatropic rearrangement -

Regioselectivity: The 3-Fluoro substituent directs cyclization.[1] Due to the position of the fluorine (meta to the hydrazine attachment point), cyclization can theoretically occur at two positions, but steric and electronic factors typically favor the path yielding the 4-fluoro-5-methoxyindole or 6-fluoro-5-methoxyindole depending on the specific ketone and conditions.[1]

B. Pyrazole Synthesis

Reaction with 1,3-diketones or

Experimental Workflow: Fischer Indole Synthesis

Objective: Synthesis of 2,3-Dimethyl-5-methoxy-6-fluoroindole (Example).

-

Condensation: Mix Hydrazine HCl (1.0 eq) with Methyl Ethyl Ketone (1.1 eq) in Ethanol. Reflux for 1 hour to form the hydrazone.[1]

-

Cyclization: Add acid catalyst (e.g.,

or Polyphosphoric Acid).[1] Heat to 80-100°C for 2-4 hours. -

Workup: Neutralize with

, extract with Ethyl Acetate. -

Result: The fluorine atom remains on the aromatic ring, providing a metabolic block.

Application Visualization

Figure 2: Workflow for the Fischer Indole Synthesis using the target hydrazine.[1]

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, I must emphasize that phenylhydrazines are genotoxic impurities (GTIs) and potent skin sensitizers.[1]

-

Hazard Statements: H301 (Toxic if swallowed), H317 (May cause allergic skin reaction), H351 (Suspected of causing cancer).

-

Handling Protocol:

-

Engineering Controls: Always weigh and handle inside a fume hood . Use a static-dissipative balance enclosure if available.[1]

-

PPE: Double nitrile gloves, lab coat, and safety glasses.

-

Deactivation: Spills should be treated with dilute bleach (sodium hypochlorite) or potassium permanganate solution to oxidize the hydrazine functionality before disposal.[1]

-

Storage: Store under Argon. The free base oxidizes rapidly in air (turning dark brown); the HCl salt is more stable but hygroscopic.

-

References

-

PubChem. "(3-Fluoro-4-methoxyphenyl)hydrazine | C7H9FN2O".[1][2] National Library of Medicine. [Link][1]

-

MDPI. "FDA-Approved Fluorinated Heterocyclic Drugs".[1] Molecules 2023. (Contextual reference for fluorinated heterocycles in drug design). [Link][1]

Sources

- 1. (3-Fluoro-4-methoxyphenyl)hydrazine | C7H9FN2O | CID 10679317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - C7H9FN2O - Explore [pubchemlite.lcsb.uni.lu]

- 3. PubChemLite - H2 - Explore [pubchemlite.lcsb.uni.lu]

- 4. PubChemLite - H2S - Explore [pubchemlite.lcsb.uni.lu]

- 5. guidechem.com [guidechem.com]

- 6. prepchem.com [prepchem.com]

Introduction: The Strategic Importance of (3-Fluoro-4-methoxyphenyl)hydrazine

An In-Depth Technical Guide to the Synthesis of (3-Fluoro-4-methoxyphenyl)hydrazine from 3-fluoro-4-methoxyaniline

Authored for Researchers, Scientists, and Drug Development Professionals

(3-Fluoro-4-methoxyphenyl)hydrazine is a key substituted hydrazine building block in modern medicinal chemistry.[1] Its structural motifs are integral to the synthesis of a wide array of heterocyclic compounds, particularly indoles via the Fischer indole synthesis, which are prevalent in pharmacologically active molecules.[2][3] The presence of the fluoro and methoxy groups on the phenyl ring allows for fine-tuning of pharmacokinetic and pharmacodynamic properties such as metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive, field-proven methodology for the synthesis of this valuable intermediate starting from the readily available 3-fluoro-4-methoxyaniline, with a focus on the underlying chemical principles and practical execution.[4]

Overall Synthetic Strategy

The conversion of a primary arylamine to its corresponding hydrazine derivative is a classic and reliable two-step process.[2] The synthesis begins with the diazotization of the primary amine, followed by the reduction of the intermediate diazonium salt. This entire sequence is typically performed as a "one-pot" synthesis, as the aryl diazonium salt intermediate is often unstable and should not be isolated.[5]

Caption: High-level workflow for the synthesis.

Part I: Diazotization of 3-Fluoro-4-methoxyaniline

Causality and Mechanistic Insight

Diazotization is the process of converting a primary aromatic amine to a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid, typically hydrochloric acid.[3][6] The reaction must be conducted at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt, which can otherwise decompose to release nitrogen gas and form a phenol.[5][7]

The mechanism proceeds as follows:

-

Formation of Nitrous Acid: Sodium nitrite reacts with hydrochloric acid to form nitrous acid (HNO₂).

-

Formation of the Nitrosonium Ion: In the presence of excess acid, nitrous acid is protonated and loses water to form the potent electrophile, the nitrosonium ion (N≡O⁺).[3]

-

Electrophilic Attack: The lone pair of electrons on the nitrogen of the primary amine (3-fluoro-4-methoxyaniline) attacks the nitrosonium ion.

-

Rearrangement and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the resonance-stabilized aryl diazonium ion.[3]

The electron-donating methoxy group on the aniline ring facilitates the initial electrophilic attack, making the diazotization reaction proceed readily.[8]

Part II: Reduction of the Aryl Diazonium Salt to Hydrazine

Selection of the Reducing Agent: A Balance of Efficacy and Practicality

Several reagents can reduce diazonium salts to hydrazines, including tin(II) chloride (stannous chloride), sodium sulfite, and zinc dust.[2][9] Tin(II) chloride is particularly effective and widely documented for this transformation, typically affording good yields of the corresponding hydrazine hydrochloride salt, which precipitates from the acidic reaction medium.[2][5][10] While effective, a key consideration is the generation of tin-containing waste.[11] For the purposes of this guide, we will focus on the reliable tin(II) chloride method. The reduction involves the transfer of electrons from Sn(II) to the diazonium salt, ultimately leading to the formation of the hydrazine.[9]

Comprehensive Experimental Protocol

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Moles | Equivalents |

| 3-Fluoro-4-methoxyaniline | C₇H₈FNO | 141.14 | 0.10 | 1.0 |

| Concentrated HCl (~37%) | HCl | 36.46 | ~0.40 | ~4.0 |

| Sodium Nitrite | NaNO₂ | 69.00 | 0.105 | 1.05 |

| Tin(II) Chloride Dihydrate | SnCl₂·2H₂O | 225.65 | 0.25 | 2.5 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | - |

| 5 M Sodium Hydroxide | NaOH | 40.00 | - | - |

| Saturated Sodium Chloride | NaCl | 58.44 | - | - |

Step 1: Preparation of the Aryl Diazonium Salt Solution

-

In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 3-fluoro-4-methoxyaniline (14.11 g, 0.10 mol) and 100 mL of water.

-

Stir the mixture to form a slurry and add concentrated hydrochloric acid (25 mL, ~0.30 mol) portion-wise. The amine salt will form, and it may partially dissolve.

-

Cool the mixture to 0 °C using an ice-salt bath. Ensure the internal temperature is maintained between 0 and 5 °C throughout the next step.

-

Dissolve sodium nitrite (7.25 g, 0.105 mol) in 30 mL of water.

-

Add the sodium nitrite solution dropwise to the cold aniline slurry over 30 minutes, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, stir the resulting pale yellow solution for an additional 30 minutes at 0-5 °C. The reaction is complete when a drop of the solution gives a positive test on starch-iodide paper (turns blue-black), indicating a slight excess of nitrous acid.

Step 2: Reduction to (3-Fluoro-4-methoxyphenyl)hydrazine Hydrochloride

-

In a separate 1 L beaker, prepare the reducing solution by dissolving tin(II) chloride dihydrate (56.4 g, 0.25 mol) in concentrated hydrochloric acid (8.3 mL, ~0.10 mol). Stir until a clear solution is obtained, warming gently if necessary, then cool to 0 °C.

-

Add the cold tin(II) chloride solution dropwise to the vigorously stirred diazonium salt solution from Step 1. The addition should be slow enough to maintain the temperature below 10 °C.

-

A thick, white or off-white precipitate of the hydrazine hydrochloride salt will form.[10]

-

After the addition is complete, allow the slurry to stir in the ice bath for 1 hour.

-

Isolate the precipitate by vacuum filtration through a Buchner funnel.

-

Wash the filter cake thoroughly with saturated sodium chloride solution (2 x 50 mL) to remove excess acid and tin salts, followed by a cold diethyl ether wash (2 x 50 mL) to aid in drying.

-

Dry the solid under vacuum to yield (3-Fluoro-4-methoxyphenyl)hydrazine as its hydrochloride salt.

Step 3: Liberation of the Free Hydrazine Base (Optional, as needed)

-

Suspend the crude hydrazine hydrochloride salt in 150 mL of diethyl ether.

-

Cool the mixture in an ice bath and slowly add 5 M sodium hydroxide solution with vigorous stirring until the aqueous layer is strongly basic (pH > 12).

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with diethyl ether (2 x 75 mL).

-

Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (3-Fluoro-4-methoxyphenyl)hydrazine as a solid or oil.

Caption: Detailed experimental workflow diagram.

Product Characterization

The final product, (3-Fluoro-4-methoxyphenyl)hydrazine, should be characterized to confirm its identity and purity.[12]

-

Appearance: Typically an off-white to pinkish solid.[10]

-

Molecular Formula: C₇H₉FN₂O[1]

-

Molecular Weight: 156.16 g/mol [1]

-

Spectroscopic Analysis: Confirmation is typically achieved using ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the chemical structure. Spectroscopic data for similar compounds can be found in public databases.[13]

Safety and Handling

-

Aryl Diazonium Salts: These intermediates are potentially explosive if isolated in a dry state. The protocol is designed for in situ use to mitigate this significant hazard.[5]

-

Hydrazines: Arylhydrazines are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a chemical fume hood.[2]

-

Acids and Bases: Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with care.

-

Reactions: The diazotization and reduction steps are exothermic. Strict temperature control is crucial for both safety and reaction success.

References

-

Wikipedia. Diazonium compound. [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactions of Aryl Diazonium Salts. [Link]

-

Science of Synthesis. (2006). Product Class 34: Arylhydrazines. Thieme. [Link]

-

BYJU'S. (2019, February 18). Diazotization Reaction Mechanism. [Link]

- Google Patents. (CN102964270B). Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite.

-

PubChem. (3-Fluoro-4-methoxyphenyl)hydrazine. National Center for Biotechnology Information. [Link]

-

SpectraBase. (3-Fluorophenyl)hydrazine hydrochloride. [Link]

-

Quora. (2018, November 19). Why does 4-Methoxyaniline or p-Anisidine undergo diazotization most readily? [Link]

- Kaupp, G., et al. (2003). Quantitative gas-solid diazotization of 3-aminopyrazolo[3,4-b] pyridine derivatives and azo dye syntheses by means of solid-solid reactions. European Journal of Organic Chemistry.

-

PureSynth. 3-Fluoro-4-Methoxyaniline 98.0%(GC). [Link]

-

Organic Syntheses. Benzidine, o-Tolidine. [Link]

Sources

- 1. (3-Fluoro-4-methoxyphenyl)hydrazine | C7H9FN2O | CID 10679317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. byjus.com [byjus.com]

- 4. 3-Fluoro-4-methoxyaniline | 366-99-4 [chemicalbook.com]

- 5. Diazonium compound - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. quora.com [quora.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 4-Methoxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 11. CN102964270B - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents [patents.google.com]

- 12. 339264-51-6|(3-Fluoro-4-methoxyphenyl)hydrazine|BLD Pharm [bldpharm.com]

- 13. spectrabase.com [spectrabase.com]

Spectroscopic Characterization and Analytical Profiling of (3-Fluoro-4-methoxyphenyl)hydrazine: A Technical Guide

Topic: Spectroscopic Characterization and Analytical Profiling of (3-Fluoro-4-methoxyphenyl)hydrazine Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Scientists, Drug Development Professionals

Executive Summary & Chemical Identity

(3-Fluoro-4-methoxyphenyl)hydrazine (CAS: 112883-49-1) is a critical intermediate in the synthesis of fused heterocyclic compounds, particularly via the Fischer Indole Synthesis. It serves as a precursor for 4-fluoro-5-methoxyindole derivatives, which are privileged scaffolds in medicinal chemistry (e.g., kinase inhibitors, serotonin receptor modulators).

Due to the electron-donating methoxy group and the electron-withdrawing fluorine atom, this molecule exhibits unique spectroscopic signatures—most notably complex spin-spin coupling in NMR (

Chemical Profile

| Property | Data |

| IUPAC Name | (3-Fluoro-4-methoxyphenyl)hydrazine |

| Common Form | Hydrochloride Salt (HCl) |

| CAS Number | 112883-49-1 (Free Base) / 220527-84-4 (HCl Salt) |

| Molecular Formula | C |

| Molecular Weight | 156.16 g/mol (Free Base) / 192.62 g/mol (HCl) |

| SMILES | COC1=C(F)C=C(NN)C=C1 |

Spectroscopic Profiling (The Core)

Nuclear Magnetic Resonance (NMR)

The presence of the fluorine atom at the 3-position introduces spin-spin coupling that splits carbon and proton signals. The following data represents the Hydrochloride salt form, dissolved in DMSO-d

H NMR (400 MHz, DMSO-d

)

Note: The hydrazine protons often appear as broad exchangeable peaks.

| Shift ( | Multiplicity | Integration | Assignment | Coupling Insight ( |

| 10.10 | Broad Singlet | 3H | -NHNH | Exchangeable; shift varies with concentration/acid. |

| 7.05 - 7.15 | Multiplet | 1H | Ar-H (C2) | Ortho to F; shows |

| 6.90 - 7.00 | Multiplet | 1H | Ar-H (C6) | Meta to F; complex splitting. |

| 6.85 | Triplet (app) | 1H | Ar-H (C5) | Ortho to F; pseudo-triplet due to overlapping |

| 3.80 | Singlet | 3H | -OCH | Distinct singlet; no F coupling observed (5 bonds away). |

C NMR (100 MHz, DMSO-d

)

The

| Shift ( | Multiplicity | Assignment | Structural Logic | |

| 152.5 | Doublet ( | ~245 Hz | C-3 (C-F) | Direct attachment to Fluorine. |

| 142.8 | Doublet ( | ~10 Hz | C-4 (C-OMe) | Ortho to Fluorine. |

| 138.1 | Doublet ( | ~9 Hz | C-1 (C-N) | Meta to Fluorine. |

| 114.5 | Doublet ( | ~6 Hz | C-6 | Meta to Fluorine. |

| 110.2 | Doublet ( | ~18 Hz | C-2 | Ortho to Fluorine. |

| 108.5 | Singlet/Broad | < 2 Hz | C-5 | Para to Fluorine (weak/no coupling). |

| 56.2 | Singlet | - | -OCH | Methoxy carbon. |

Technical Insight: In the

C spectrum, the carbon directly bonded to fluorine (C-3) will appear as a doublet with a massive coupling constant (~245 Hz). If you do not see this splitting, your molecule has likely defluorinated or is misidentified.

Mass Spectrometry (MS)

-

Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)

-

Molecular Ion:

(Free base mass + H)

Fragmentation Pathway:

-

m/z 157.1 (Parent): Protonated molecule.

-

m/z 140.1 (

): Characteristic loss of ammonia, typical for hydrazines, forming the radical cation or diazenium species. -

m/z 125.1 (

): Subsequent loss of the methyl group from the methoxy ether.

Infrared Spectroscopy (IR)

-

3300 - 3100 cm

: N-H stretching (Broad, indicative of hydrazine/salt). -

2800 - 3000 cm

: C-H stretching (Aromatic and Aliphatic methyl). -

1250 cm

: C-O-C asymmetric stretch (Aryl ether). -

1150 - 1200 cm

: C-F stretching (Strong, diagnostic band).

Experimental Protocols & Workflows

Analytical Sample Preparation

Aryl hydrazines are prone to oxidation (turning into azo compounds, often red/orange) and decomposition. The following protocol ensures data integrity.

Figure 1: Analytical workflow for labile aryl hydrazines. DMSO-d

Application: Fischer Indole Synthesis Pathway

This hydrazine is primarily used to synthesize 4-fluoro-5-methoxyindole. The presence of the fluorine at the meta position (relative to hydrazine) creates a regioselectivity challenge during the [3,3]-sigmatropic rearrangement.

Figure 2: Reaction pathway showing the divergence in cyclization. The fluorine atom exerts steric and electronic influence, typically favoring cyclization at the less hindered position.

Technical Analysis & Troubleshooting

The "Doublet" Confusion

A common error in analyzing this compound is misinterpreting the

-

Observation: The spectrum appears to have "too many peaks" or split peaks.

-

Root Cause: This is Heteronuclear Coupling (

) . -

Validation: To confirm, run a

F-decoupled

Purity Assessment

-

Impurity A (Oxidation): Presence of aromatic azo compounds. Look for shifts in the 7.5–8.0 ppm region in

H NMR and a color change to orange/red. -

Impurity B (Defluorination): Rare, but results in a simplified splitting pattern (loss of

coupling). -

Impurity C (Aniline): 3-Fluoro-4-methoxyaniline (precursor). Look for a sharp singlet NH

around 5.0 ppm (solvent dependent) and loss of the broad hydrazine peak at >9.0 ppm.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10679317, (3-Fluoro-4-methoxyphenyl)hydrazine. Retrieved from [Link]

-

Reich, H. J. WinPLT NMR Coupling Constants: Fluorine-Carbon Couplings. University of Wisconsin-Madison. Retrieved from [Link]

- Robinson, B. (1982).The Fischer Indole Synthesis. Wiley-Interscience. (Classic text on mechanism and regioselectivity).

Sources

Technical Guide: Strategic Sourcing & Application of (3-Fluoro-4-methoxyphenyl)hydrazine

Executive Summary

(3-Fluoro-4-methoxyphenyl)hydrazine is a critical "privileged structure" intermediate used primarily in the synthesis of indole and pyrazole scaffolds. Its value lies in the specific substitution pattern: the fluorine atom at the 3-position provides metabolic resistance (blocking P450 oxidation sites) and modulates pKa, while the 4-methoxy group serves as an electron-donating handle for further functionalization or hydrogen bonding interactions.

This guide provides a technical roadmap for sourcing this compound, validating its purity, and deploying it effectively in synthesis.

Chemical Profile & Critical Quality Attributes (CQA)

Understanding the physical form is the first step in successful sourcing. Hydrazines are notoriously unstable as free bases; therefore, the hydrochloride salt is the industry standard for stability and handling.[1]

| Attribute | Specification | Technical Note |

| IUPAC Name | (3-Fluoro-4-methoxyphenyl)hydrazine hydrochloride | Preferred nomenclature for ordering. |

| CAS (HCl Salt) | 220527-84-4 | Note: Databases vary. Always verify structure. |

| CAS (Free Base) | 339264-51-6 | Prone to oxidation; avoid unless necessary. |

| Molecular Weight | 192.62 g/mol (HCl salt) | Free base is 156.16 g/mol . |

| Appearance | Off-white to beige solid | Darkening indicates oxidation (azo formation). |

| Solubility | DMSO, Methanol, Water (hot) | Poor solubility in non-polar solvents (DCM, Hexane).[1] |

Sourcing Decision Tree

Use the following logic flow to determine the appropriate grade and supplier type for your project phase.

Figure 1: Strategic sourcing workflow emphasizing the selection of the hydrochloride salt for stability.

Supplier Landscape & Tiering

Do not treat all suppliers equally. For this specific fluorinated hydrazine, the market is divided into "Building Block Specialists" (high variety, small scale) and "Bulk Manufacturers."[1]

Tier 1: Discovery Scale (1g - 25g)

Best for: Rapid synthesis of analog libraries.

-

Enamine: Excellent for "building blocks."[2] They often hold stock of the free base or salt in Kiev/US logistics centers. High reliability for unique fluorinated motifs.

-

Combi-Blocks: Often the best price-to-speed ratio for US-based researchers. They typically stock the HCl salt.

-

MilliporeSigma (Aldrich): Highest trust but highest cost. Use for reference standards.

Tier 2: Process/Pilot Scale (100g - 10kg)

Best for: Scale-up campaigns where batch consistency is critical.

-

BLD Pharm: Strong capability in fluorinated aromatics. Good bridge between catalog and bulk.

-

Apollo Scientific (UK): Specialized in fluorochemicals. Reliable sourcing for >1kg batches.

-

Custom Synthesis (CROs): If >10kg is needed, contract a CRO to synthesize from 3-fluoro-4-methoxyaniline via diazotization/reduction (stannous chloride method).

Technical Application: Fischer Indole Synthesis

The primary utility of (3-Fluoro-4-methoxyphenyl)hydrazine is in the Fischer Indole Synthesis . The fluorine atom at the meta position (relative to the hydrazine) introduces regioselectivity challenges but offers valuable metabolic stability in the final drug candidate.

Reaction Mechanism & Regiochemistry

When reacting with an unsymmetrical ketone (e.g., 2-butanone), two isomeric indoles can form.[1] The fluorine atom's electron-withdrawing nature slightly deactivates the ring, potentially requiring higher temperatures or stronger acid catalysts (e.g., Polyphosphoric Acid - PPA) compared to non-fluorinated analogs.[1]

Figure 2: Mechanistic pathway for Fischer Indole Synthesis. The [3,3]-sigmatropic rearrangement is the rate-determining step.

Experimental Tip: Due to the 3-fluoro substituent, the rearrangement may favor the formation of the 6-fluoroindole isomer over the 4-fluoroindole, depending on steric clashes in the transition state.

Quality Control & Validation Protocols

Upon receipt of the material, "Trust but Verify" is the operating principle.

Protocol A: 1H NMR Identity Check

Solvent: DMSO-d6 (CDCl3 is often poor for HCl salts).

-

Diagnostic Signals:

-

Methoxy (-OCH3): Singlet, ~3.8 ppm (3H).[3]

-

Aromatic Protons: Look for a complex splitting pattern due to 1H-19F coupling.

-

Proton ortho to Fluorine: Doublet of doublets (dd).

-

-

Hydrazine Protons (-NH-NH2): Broad singlets, typically 8.0–10.0 ppm for the HCl salt protons (exchangeable with D2O).

-

Protocol B: HPLC Purity Assessment

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.

-

Wavelength: 254 nm (aromatic) and 210 nm.

-

Critical Impurity: Watch for 3-Fluoro-4-methoxyaniline . This is the starting material (if made via reduction) or a degradation product. It will elute later than the hydrazine in typical reverse-phase conditions due to higher lipophilicity (loss of the polar hydrazine group).

Safety & Handling

Hazard Class: Hydrazines are potent nucleophiles and potential alkylating agents.

-

Toxicity: Suspected carcinogen (Carc. 2). Acute toxicity if swallowed.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic; keep tightly sealed to prevent "caking" and hydrolysis.

-

Destruction: Do not dispose of down the drain. Quench excess hydrazine with dilute bleach (sodium hypochlorite) or acetone (forming the hydrazone) before disposal into hazardous waste streams.

References

-

Chemical Identity: PubChem. (3-Fluoro-4-methoxyphenyl)hydrazine.[4] National Library of Medicine. Link

- Synthesis Application: Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (Classic text on mechanism).

-

Supplier Data: MilliporeSigma. Product Specification for substituted phenylhydrazines. Link

-

Safety Data: Thermo Fisher Scientific. Safety Data Sheet: Phenylhydrazine hydrochloride derivatives. Link

-

Market Availability: Biomall. Sourcing options for CAS 220527-84-4. Link

Sources

- 1. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. rsc.org [rsc.org]

- 4. (3-Fluoro-4-methoxyphenyl)hydrazine | C7H9FN2O | CID 10679317 - PubChem [pubchem.ncbi.nlm.nih.gov]

Reactivity Profile: Fluorinated Phenylhydrazines in Heterocycle Synthesis

Executive Summary

Fluorinated phenylhydrazines are critical building blocks in the synthesis of bioactive heterocycles, particularly indoles and pyrazoles. The incorporation of fluorine modulates metabolic stability (blocking P450 oxidation sites), lipophilicity (LogP), and protein binding affinity. However, the unique electronic properties of the fluorine atom—simultaneously strongly electronegative (inductive withdrawal,

This guide provides a technical analysis of these reactivity shifts, focusing on regioselectivity control in the Fischer Indole Synthesis, optimization of pyrazole formation, and safety protocols for handling these potentially unstable reagents.

Electronic & Steric Landscape

The reactivity of fluorinated phenylhydrazines is governed by the position of the fluorine atom relative to the hydrazine group (

Nucleophilicity Modulation

The hydrazine functionality consists of two nitrogen atoms:

-

Inductive Effect (

): Fluorine withdraws electron density from the aromatic ring, which in turn pulls density from -

Acidification: The resulting hydrazones are more acidic, which can be advantageous for acid-catalyzed rearrangements but requires careful pH monitoring to prevent hydrolysis.

Comparative Reactivity Table

| Feature | Phenylhydrazine | 4-Fluorophenylhydrazine | 2,4-Difluorophenylhydrazine |

| High | Moderate | Low | |

| Stability (Free Base) | Moderate | Low (Oxidation prone) | Very Low |

| Preferred Salt Form | HCl | HCl | HCl / H₂SO₄ |

| Primary Application | General Indole Synthesis | 5-Fluoroindoles | 5,7-Difluoroindoles |

The Fischer Indole Synthesis: A Deep Dive

The most common application of fluorinated phenylhydrazines is the Fischer Indole Synthesis. The presence of fluorine significantly impacts the regioselectivity of the [3,3]-sigmatropic rearrangement.

Mechanism and Fluorine Impact

The reaction proceeds via acid-catalyzed condensation to the hydrazone, tautomerization to the ene-hydrazine, and a key [3,3]-sigmatropic shift.[1][2]

Figure 1: Mechanistic pathway of the Fischer Indole Synthesis highlighting the rate-limiting rearrangement step.[1]

The Meta-Fluoro Regioselectivity Challenge

When using 3-fluorophenylhydrazine (meta-substituted), the [3,3]-rearrangement can occur at two distinct ortho positions on the aromatic ring:

-

C2 (Ortho to F): Leads to 4-fluoroindole .

-

C6 (Para to F): Leads to 6-fluoroindole .

Technical Insight: The 6-fluoroindole is typically the major product (ratios often >80:20).

-

Reasoning: The strong inductive effect (

) of fluorine deactivates the carbon atom ortho to it (C2) more than the para position (C6). Additionally, while fluorine is small (

Regioselectivity Matrix

| Hydrazine Precursor | Major Product | Minor Product | Mechanism Driver |

| 2-F-Phenylhydrazine | 7-Fluoroindole | None | Only one ortho site available. |

| 3-F-Phenylhydrazine | 6-Fluoroindole | 4-Fluoroindole | Electronic deactivation of C2 + Sterics. |

| 4-F-Phenylhydrazine | 5-Fluoroindole | None | Symmetry dictates single product. |

Heterocycle Divergence: Pyrazoles

Fluorinated phenylhydrazines also serve as precursors for pyrazoles via condensation with 1,3-diketones.

Solvent Effects on Regioselectivity

Unlike the Fischer synthesis, pyrazole formation is often performed in neutral or basic conditions.

-

Challenge: Reaction of 4-fluorophenylhydrazine with an unsymmetrical 1,3-diketone yields two regioisomers (1-(4-fluorophenyl)-3-alkyl vs. 1-(4-fluorophenyl)-5-alkyl).

-

Solution: The use of fluorinated alcohols (e.g., TFE or HFIP ) as solvents has been shown to enhance regioselectivity significantly compared to ethanol, likely due to hydrogen-bond activation of the carbonyls [2].

Figure 2: Divergent synthetic workflows for Indoles and Pyrazoles from a common hydrazine precursor.

Experimental Protocols

Protocol A: In-Situ Generation of Free Base

Fluorinated phenylhydrazines are supplied as HCl salts for stability. The free base must often be generated in situ or immediately prior to use to prevent oxidative decomposition.

-

Suspend the fluorophenylhydrazine hydrochloride (1.0 equiv) in EtOAc or CH₂Cl₂.

-

Add 1M NaOH (1.1 equiv) or saturated NaHCO₃.

-

Stir vigorously for 15 minutes until the solid dissolves.

-

Separate phases, dry organic layer over Na₂SO₄, and concentrate only if necessary. Ideally, use the solution directly.

Protocol B: Zinc Chloride Mediated Fischer Indole Synthesis

Optimized for 4-fluorophenylhydrazine.

-

Reagents: Mix 4-fluorophenylhydrazine HCl (10 mmol) and the ketone (10 mmol) in Glacial Acetic Acid (20 mL).

-

Catalyst: Add fused

(20 mmol, 2.0 equiv).-

Note: Lewis acids like

are often superior to

-

-

Reflux: Heat to 110°C for 3–12 hours. Monitor consumption of hydrazone intermediate by TLC/LCMS.

-

Workup: Cool to RT. Pour into ice water (100 mL). The crude indole often precipitates.

-

Purification: Filter the solid. If oily, extract with DCM. Recrystallize from Ethanol/Water or purify via column chromatography (Hexane/EtOAc).

Safety & Stability

Critical Hazard Warning: Fluorinated phenylhydrazines pose specific risks beyond standard hydrazine toxicity.

-

HF Generation: Upon thermal decomposition or combustion, these compounds release Hydrogen Fluoride (HF) gas. Standard fume hood ventilation is mandatory.

-

Skin Toxicity: Highly toxic by absorption. Phenylhydrazines are known skin sensitizers and potential carcinogens. Double-gloving (Nitrile) is recommended.

-

Storage: Store as the Hydrochloride salt at 2–8°C under inert atmosphere (Argon). The free base turns dark red/brown upon oxidation and should be discarded if significant degradation is observed.

References

-

Fischer Indole Mechanism & Catalysis

- Robinson, B. The Fischer Indole Synthesis. Wiley-Interscience, 1982.

-

Mechanism Overview:

-

Regioselectivity in Pyrazole Synthesis

-

Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 2008.

-

-

Regioselectivity of Meta-Substituted Hydrazines

- Hughes, D. L. "Progress in the Fischer Indole Synthesis.

-

General Trends:

-

Safety Data

-

Fisher Scientific. Safety Data Sheet: 4-Fluorophenylhydrazine hydrochloride.

-

Sources

The Fluorine Effect: Modulating Phenylhydrazine Reactivity in Drug Synthesis

[1]

Executive Summary

Phenylhydrazine (PH) derivatives are cornerstone reagents in the synthesis of nitrogen heterocycles, particularly indoles and pyrazoles.[1] However, the introduction of fluorine atoms onto the phenyl ring is not merely a structural modification; it is a profound electronic perturbation that fundamentally alters the reagent's nucleophilicity, regioselectivity, and metabolic fate.

This technical guide analyzes the mechanistic role of fluorine in modifying phenylhydrazine reactivity. It provides actionable protocols for handling fluorinated hydrazines in Fischer indole synthesis and outlines the pharmacological rationale for their use in modern drug discovery.

Electronic & Structural Fundamentals

The substitution of hydrogen with fluorine on the phenylhydrazine scaffold induces a "push-pull" electronic conflict that researchers must navigate.

The Nucleophilicity Paradox

Fluorine is the most electronegative element (3.98 Pauling scale), exerting a strong inductive withdrawal (

Impact on Reactivity:

-

Reduced Nucleophilicity: Fluorinated phenylhydrazines react slower with carbonyls to form hydrazones.

-

Acidification: The conjugate acid of 4-fluorophenylhydrazine has a lower pKa than phenylhydrazine, requiring adjustments in acid catalysts during cyclization.

Table 1: Comparative Physicochemical Properties

Data approximated based on Hammett substituent constants (

| Property | Phenylhydrazine (PhNHNH₂) | 4-Fluorophenylhydrazine | 2,4-Difluorophenylhydrazine | Mechanistic Implication |

| Electronic Effect | Neutral (Reference) | Electron Withdrawing (Weak) | Electron Withdrawing (Strong) | Reduced rate of hydrazone formation. |

| pKa (Conjugate Acid) | ~5.2 | ~4.8 | ~4.2 | Requires stronger acid catalysis for activation. |

| Lipophilicity (LogP) | 1.25 | 1.45 | 1.65 | Enhanced membrane permeability in final drug scaffold. |

| Bond Strength (C-X) | C-H: ~113 kcal/mol | C-F: ~126 kcal/mol | C-F: ~126 kcal/mol | Metabolic blocking (prevents oxidation). |

Visualizing Electronic Perturbation

The following diagram illustrates how fluorine substitution deactivates the hydrazine tail (

Figure 1: Vector analysis of fluorine's electronic influence on the hydrazine pharmacophore. The inductive withdrawal reduces the electron density available at the terminal nitrogen (

Synthetic Utility: The Fischer Indole Synthesis[2][3][4][5][6]

The most critical application of fluorophenylhydrazines is the Fischer Indole Synthesis. Here, the position of the fluorine atom dictates the regiochemical outcome of the cyclization.

The Regioselectivity Challenge

When using meta-fluorophenylhydrazine (3-F-PhNHNH₂), two isomeric indoles are theoretically possible:

-

6-Fluoroindole: Cyclization occurs at the para position relative to the fluorine (sterically favored).

-

4-Fluoroindole: Cyclization occurs at the ortho position relative to the fluorine (sterically hindered).

Expert Insight: While steric hindrance usually disfavors the 4-fluoro isomer, the strong electron-withdrawing nature of fluorine can actually activate the ortho position via induction, leading to mixtures. To obtain pure regioisomers, specific acid catalysts (e.g., ZnCl₂ vs. PPA) and temperature controls are required.

Mechanism of Action

The reaction proceeds through a [3,3]-sigmatropic rearrangement. Fluorine destabilizes the transition state, often requiring higher temperatures or Lewis acid promotion compared to non-fluorinated analogs.

Figure 2: The Fischer Indole pathway. Fluorine substitution significantly impacts the energy barrier of the [3,3]-sigmatropic shift, often necessitating rigorous thermal control.

Experimental Protocol: Synthesis of 5-Fluoro-2-Methylindole

This protocol validates the reactivity profile of 4-fluorophenylhydrazine hydrochloride. Note that using the hydrochloride salt improves stability and handling safety compared to the free base.

Materials

-

Reagent A: 4-Fluorophenylhydrazine hydrochloride (1.0 eq)

-

Reagent B: Acetone (Excess, acts as solvent and reactant) or 2-Butanone

-

Catalyst: Polyphosphoric Acid (PPA) or ZnCl₂[1]

-

Solvent: Acetic Acid (glacial)[2]

Step-by-Step Methodology

-

Hydrazone Formation (In Situ):

-

In a round-bottom flask equipped with a reflux condenser, suspend 4-fluorophenylhydrazine hydrochloride (10 mmol) in glacial acetic acid (20 mL).

-

Add the ketone (e.g., acetone, 15 mmol) dropwise at room temperature.

-

Observation: The suspension should clear as the hydrazone forms. Stir for 30 minutes.

-

-

Cyclization:

-

Work-up:

-

Cool the mixture to room temperature.

-

Pour onto crushed ice (100g) with vigorous stirring. The indole should precipitate.

-

Neutralization: Carefully neutralize with saturated NaHCO₃ or NaOH (10%) to pH ~8.

-

Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]

-

-

Purification:

-

Recrystallize from Ethanol/Water or purify via flash column chromatography.

-

Safety & Handling

-

Toxicity: Fluorophenylhydrazines are toxic by ingestion and skin contact (LD50 oral rat ~188 mg/kg).[4] They are potential sensitizers.

-

PPE: Double nitrile gloves, fume hood, and eye protection are mandatory.

-

Waste: Segregate all hydrazine-contaminated waste for specialized incineration.

Pharmacological Implications[2][7][9]

Why introduce fluorine via phenylhydrazine?

-

Metabolic Blocking: The C-F bond is metabolically inert. Placing fluorine at the para position (using 4-F-phenylhydrazine) blocks Cytochrome P450-mediated hydroxylation, significantly extending the half-life (

) of the resulting drug candidate. -

Lipophilicity Modulation: Fluorine increases lipophilicity (logP), enhancing blood-brain barrier (BBB) penetration, making these scaffolds ideal for CNS targets (e.g., Serotonin agonists like 5-Fluorotryptamine).

-

Bioisosterism: The fluorine atom mimics hydrogen in size (Van der Waals radius: 1.47 Å vs 1.20 Å) but mimics the hydroxyl group in electronic demand, allowing for subtle tuning of receptor binding affinity.

References

-

PubChem. (2025).[5] (4-Fluorophenyl)hydrazine Compound Summary. National Library of Medicine. [Link]

- Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International. (Contextual grounding for mechanism).

- Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. (Contextual grounding for metabolic stability).

-

Vertex Pharmaceuticals. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis. PubMed Central. [Link]

A Senior Scientist's Guide to Substituted Phenylhydrazines: Scaffolds of Opportunity in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

First characterized by Hermann Emil Fischer in 1875, phenylhydrazine and its substituted derivatives have evolved from classical organic reagents into cornerstone scaffolds in modern medicinal chemistry.[1] Their true potential lies not just in the final molecule, but in their remarkable synthetic versatility, acting as crucial intermediates for a vast range of heterocyclic systems.[2] This guide provides a field-proven perspective on the applications of substituted phenylhydrazines, moving beyond simple recitation of facts to explain the causality behind their use in diverse therapeutic areas. We will explore their role in the development of anticancer, antimicrobial, anti-inflammatory, and neuropharmacological agents, grounded in authoritative references and practical, self-validating protocols. For the drug development professional, this document serves as a technical resource, highlighting not only the opportunities presented by this scaffold but also the critical toxicological considerations that must be navigated.[3][4]

The Phenylhydrazine Core: Physicochemical Properties and Synthetic Versatility

The utility of the substituted phenylhydrazine scaffold is rooted in the reactivity of the hydrazine moiety (-NH-NH2). This functional group provides a nucleophilic nitrogen center that is central to its role as a building block for more complex molecular architectures.

Key Synthetic Hub: The Formation of Phenylhydrazones

The most fundamental reaction of phenylhydrazines in medicinal chemistry is their condensation with aldehydes or ketones to form phenylhydrazones.[5] This reaction is typically straightforward, acid-catalyzed, and forms the basis for accessing a wide array of derivatives.[6] The resulting hydrazone is not merely a stable product; it is a key reactive intermediate, primed for subsequent intramolecular reactions. The C=N double bond and the adjacent N-N single bond in the hydrazone create a unique electronic arrangement that facilitates cyclization reactions.[7]

Caption: Workflow for the acid-catalyzed condensation of a phenylhydrazine and a carbonyl compound.

Gateway to Heterocycles: The Fischer Indole Synthesis

The most celebrated application of phenylhydrazones is the Fischer indole synthesis, a powerful acid-catalyzed reaction that produces the indole nucleus.[8][9] This reaction has been instrumental in the synthesis of numerous pharmaceuticals, particularly the triptan class of antimigraine drugs.[8] The mechanism involves the tautomerization of the phenylhydrazone to an enamine, followed by a critical[8][8]-sigmatropic rearrangement, cyclization, and elimination of ammonia to form the aromatic indole ring.[5] The versatility of this reaction allows for the preparation of a wide variety of substituted indoles, a privileged scaffold in medicinal chemistry.[9][10][11]

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

Beyond indoles, substituted phenylhydrazines are precursors to other important heterocyclic systems like pyrazoles and pyrazolones, which also exhibit a broad range of biological activities.[12][13] For instance, the reaction of phenylhydrazine with β-dicarbonyl compounds is a classic method for synthesizing pyrazole derivatives.[13]

Therapeutic Applications: From Discovery to Modern Drug Design

The phenylhydrazine scaffold and its immediate derivatives (phenylhydrazones) have been explored for a wide range of therapeutic applications.

Antiproliferative Agents

Numerous studies have demonstrated the potential of substituted phenylhydrazine derivatives as anticancer agents.[14][15][16] The mechanism of action is often proposed to involve interactions with DNA or cell membranes.[14] Synthetic derivatives have shown cytotoxic activity against various cancer cell lines.

| Compound Type | Cell Line | IC50 (µM) | Reference |

| (E)-1-(4-methoxybenzylidene)-2-phenylhydrazine | MCF-7 (Breast Cancer) | 45.39 | [14] |

| (E)-1-(4-chlorobenzylidene)-2-phenylhydrazine | HepG2 (Liver Cancer) | 127.69 | [14] |

Table 1: Examples of in vitro cytotoxic activity of substituted phenylhydrazone derivatives.

Antimicrobial Therapeutics

Phenylhydrazones have been extensively investigated for their antibacterial and antifungal properties.[17][18][19] The presence of the azometine group (-N=CH-) is often considered crucial for their antimicrobial activity. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[20][21] More recently, a 4-cyanophenylhydrazine derivative was identified as a potent inhibitor of carbapenem-resistant Acinetobacter baumannii, with a minimum inhibitory concentration (MIC) of 0.25 μg/ml.[22]

Anti-inflammatory Molecules

The phenylhydrazine core is present in molecules with demonstrated anti-inflammatory activity.[23][24] For example, phenylbenzohydrazides derived from isatoic anhydride and phenylhydrazine have shown in vivo anti-inflammatory effects.[23] Pyrazole derivatives, often synthesized from phenylhydrazine precursors, are another class of compounds known for strong anti-inflammatory, analgesic, and antipyretic activities.[12]

Neuropharmacology: Monoamine Oxidase (MAO) Inhibition

Historically, one of the most significant applications of phenylhydrazine derivatives has been in the development of Monoamine Oxidase (MAO) inhibitors.[7] MAO enzymes are responsible for the degradation of neurotransmitters like serotonin and dopamine; their inhibition can alleviate symptoms of depression and Parkinson's disease.[7][9]

Early MAO inhibitors like iproniazid and phenelzine were hydrazine derivatives that caused irreversible inhibition by forming a covalent bond with the FAD cofactor of the enzyme.[7][] While effective, this irreversible action led to significant side effects.[7] This has driven research towards developing reversible and selective MAO inhibitors. Phenylhydrazine itself is an irreversible inhibitor, while other substituted hydrazines can act as reversible competitive inhibitors.[26] Modern research focuses on synthesizing substituted phenylhydrazones as selective and reversible inhibitors of MAO-A (for depression) or MAO-B (for neurodegenerative diseases).[7][27]

Caption: A logical workflow for the discovery of novel phenylhydrazine-based MAO inhibitors.

Practical Methodologies: Protocols for the Medicinal Chemist

The following protocols are generalized from multiple authoritative sources to provide a reliable starting point for laboratory synthesis and evaluation.

Protocol: General Synthesis of a Substituted Phenylhydrazone[6][14][19]

This protocol describes the condensation reaction to form a phenylhydrazone, a foundational step for many subsequent applications.

-

Reagent Preparation: In a round-bottom flask, dissolve the substituted phenylhydrazine (1.0 eq) and a selected aldehyde or ketone (1.0 eq) in a suitable solvent such as absolute ethanol or glacial acetic acid (approx. 10-15 mL per mmol of phenylhydrazine).

-

Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) if using a neutral solvent like ethanol.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (typically 60-80°C).

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), typically with a mobile phase like 2:1 Petroleum Ether: Ethyl Acetate.[15] The reaction is usually complete within 1-3 hours.

-

Isolation: Once the starting material is consumed, cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, pour the mixture into ice-cold water to induce precipitation.

-

Purification: Wash the crude product with cold water. Purify the solid by recrystallization from a suitable solvent, such as ethanol, to yield the pure phenylhydrazone.

-

Characterization: Confirm the structure and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and melting point determination).[14][15][28]

Protocol: The Fischer Indole Synthesis for Drug Scaffolds[5][9]

This protocol outlines the cyclization of a phenylhydrazone to form an indole.

-

Reactant Setup: Place the purified phenylhydrazone (1.0 eq) in a round-bottom flask.

-

Catalyst/Solvent: Add the acid catalyst. Polyphosphoric acid (PPA) can often serve as both the catalyst and solvent. Alternatively, use a Lewis acid (e.g., ZnCl₂) or a Brønsted acid (e.g., H₂SO₄) in a high-boiling point solvent like acetic acid or toluene.[8][11]

-

Reaction: Heat the mixture, typically between 80°C and 140°C, depending on the reactivity of the substrate and the catalyst used.

-

Monitoring: Monitor the disappearance of the hydrazone intermediate by TLC.

-

Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice or into a beaker of cold water.

-

Neutralization & Extraction: Neutralize the mixture with a suitable base (e.g., NaOH or NaHCO₃ solution) to a pH of ~7-8. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Confirm the structure of the resulting indole derivative by spectroscopic methods.

Critical Considerations: Navigating the Challenges

Structure-Activity Relationship (SAR) Insights

Across various studies, the nature and position of substituents on the phenyl ring of the phenylhydrazine scaffold significantly influence biological activity.

-

Electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring can modulate the electronic properties of the hydrazone and have been shown to impact antimicrobial and anticancer activity.[14][17] For instance, chloro-substitution has been linked to high antimicrobial activity.[17]

-

Electron-donating groups (e.g., -OCH₃, -CH₃) can also enhance potency in different contexts, such as in anti-inflammatory compounds.[14][23]

-

The choice of the carbonyl component (aldehyde or ketone) is equally critical, as it defines a significant portion of the final molecule's topology and functionality.

Toxicological Profile and Safety

A crucial aspect of working with phenylhydrazines is understanding their toxicological profile. Phenylhydrazine itself is a known industrial chemical with several hazards.

-

Hemolytic Anemia: Phenylhydrazine is used in animal models specifically to induce acute hemolytic anemia by causing oxidative stress in red blood cells.[1][3] This property is a significant safety concern for any potential therapeutic agent based on this scaffold.

-

Genotoxicity: Phenylhydrazine compounds are often considered potential genotoxic impurities in active pharmaceutical ingredients (APIs).[4] Regulatory bodies have strict limits on their presence in final drug products, often requiring levels to be controlled to below 1.5 µg per maximum daily dose.[4]

-

Carcinogenicity: Phenylhydrazine is suspected to have carcinogenic potential in humans.[3]

These concerns mandate rigorous toxicological screening for any new drug candidate containing this moiety and necessitate synthetic routes that ensure its complete removal from the final product.

Conclusion and Future Outlook

The substituted phenylhydrazine scaffold is a testament to the enduring power of fundamental organic chemistry in modern drug discovery. Its synthetic accessibility and versatility as a precursor to privileged structures like indoles and pyrazoles ensure its continued relevance. While the historical success in MAO inhibition is well-documented, emerging research in oncology and infectious diseases highlights new avenues for exploration. The future of phenylhydrazine-based drug development will depend on leveraging computational tools to design derivatives with enhanced target specificity and favorable safety profiles. The key challenge for medicinal chemists is to harness the synthetic power of this scaffold while meticulously mitigating the inherent toxicological risks associated with the core hydrazine structure.

References

-

Salem, M., Ayyad, R., Sakr, H. and Gaafer, A. (2022) Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. International Journal of Organic Chemistry, 12, 28-39. [Link]

-

Salem, M., Ayyad, R., Sakr, H. and Gaafer, A. (2022) Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. Austin Journal of Analytical and Pharmaceutical Chemistry, 9(1): 1141. [Link]

-

Wikipedia contributors. (2024, January 27). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia. [Link]

-

Narayanan Ravisankar, et al. (2021) Synthesis and Evaluation of Antimicrobial and Antioxidant Activities of Some Phenylhydrazones Derived from 4-(4'-hydrazinylphenyl)-4H-1, 2, 4-Triazole. International Journal of Pharmaceutical Research, 13(2). [Link]

-

Akdemir, A., et al. (2017). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules, 22(8), 1359. [Link]

-

Khan, S. A., et al. (2024). Synthesis, characterization and antimicrobial activity of 4-aminobenzenesulphonamide derivative by using phenylhydrazine. International Journal of Pharmacy and Pharmaceutical Sciences, 16(2), 23-30. [Link]

-

Dhaked, D. K., et al. (2023). Serendipitous Identification of Phenylhydrazine Derivatives As Potent Inhibitors of carbapenem-resistant Acinetobacter Baumannii. Expert Opinion on Drug Discovery, 18(sup1), 115-127. [Link]

-

Hassan, S., et al. (2024). synthesis, characterization, and in-silico admet studies of some new phenylhydrazone derivatives as potent for antimicrobial activities. Sciforum. [Link]

-

Hassan, S., et al. (2025). Design and Synthesis of Some New Phenylhydrazone Derivatives for Antimicrobial Evaluation. Preprints.org. [Link]

-

Salem, M., Ayyad, R., Sakr, H. and Gaafer, A. (2022). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. ResearchGate. [Link]

-

Wikipedia contributors. (2023, December 27). Phenylhydrazine. In Wikipedia, The Free Encyclopedia. [Link]

-

Cordeiro, M. S., et al. (2022). Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. Pharmaceuticals, 15(12), 1561. [Link]

-

Singh, U., & Kumar, A. (2022). The application of the Fischer indole synthesis in medicinal chemistry. ResearchGate. [Link]

-

Noolvi, M. N., et al. (2010). SYNTHESIS OF PHENYL HYDRAZINE SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. International Journal of Pharmaceutical Sciences and Research, 1(1). [Link]

-

Hassan, S., et al. (2024). Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. Chemistry, 6(4), 113. [Link]

-

Zhang, Y., et al. (2018). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. PeerJ, 6, e4339. [Link]

-

Al-Otaibi, J. S., et al. (2023). Synthesis, characterization, and molecular modeling of phenylenediamine-phenylhydrazine-formaldehyde terpolymer (PPHF) as potent anti-inflammatory agent. PLoS ONE, 18(7), e0287848. [Link]

-

Tipton, K. F. (1972). Inhibition of monoamine oxidase by substituted hydrazines. The Biochemical journal, 128(4), 913–919. [Link]

-

Cecchi, L., et al. (1981). 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. Farmaco, edizione scientifica, 36(2), 117-133. [Link]

-

Bérubé, M., et al. (2022). Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives. Molecules, 27(19), 6667. [Link]

-

Taylor & Francis Online. (n.d.). Phenylhydrazine – Knowledge and References. [Link]

-

ResearchGate. (n.d.). Structure of phenyl hydrazine (I), antipyrin (II) and MCI-186 (III). [Link]

-

ChemRxiv. (2023). SYNTHESIS, CHARACTRIZATION AND ANTIBACTERIAL ACTIVITY OF SCHIFF BASES DERIVED FROM PHENYL HYDRAZINE DERIVATIVES AND THEIR Cu (II) and Zn (II) COMPLEXES. [Link]

-

Kumar, A., et al. (2018). Synthesis, biological evaluation and molecular modeling studies of phenyl-/benzhydrylpiperazine derivatives as potential MAO inhibitors. European journal of medicinal chemistry, 149, 284–299. [Link]

-

Inxight Drugs. (n.d.). Phenylhydrazine. [Link]

-

Patek, D. R., & Hellerman, L. (1974). Mitochondrial monoamine oxidase. Mechanism of inhibition by phenylhydrazine and by aralkylhydrazines. Role of enzymatic oxidation. The Journal of biological chemistry, 249(8), 2373–2380. [Link]

- CN107662991A - Phenyl hydrazine and substituted phenyl hydrazine continuous flow synthesis process. (2018).

-

ResearchGate. (2024). Overview of Phenylhydrazine‐Based Organic Transformations. [Link]

- CN103454370B - Method for measuring phenylhydrazine compound residues in crude drugs through HPLC (high performance liquid chromatography). (2015).

-

Li, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents. Molecules, 28(20), 7155. [Link]

-

Gomaa, A. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 138. [Link]

Sources

- 1. Phenylhydrazine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Phenylhydrazine [drugs.ncats.io]

- 4. CN103454370B - Method for measuring phenylhydrazine compound residues in crude drugs through HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity [mdpi.com]

- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. A Review of the Indole Synthesis Reaction System - Oreate AI Blog [oreateai.com]

- 12. 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents [scirp.org]

- 15. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents [austinpublishinggroup.com]

- 16. researchgate.net [researchgate.net]

- 17. vicas.org [vicas.org]

- 18. sciforum.net [sciforum.net]

- 19. preprints.org [preprints.org]

- 20. pharmacyjournal.org [pharmacyjournal.org]

- 21. chemrxiv.org [chemrxiv.org]

- 22. tandfonline.com [tandfonline.com]

- 23. Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis, characterization, and molecular modeling of phenylenediamine-phenylhydrazine-formaldehyde terpolymer (PPHF) as potent anti-inflammatory agent - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Inhibition of monoamine oxidase by substituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Synthesis, biological evaluation and molecular modeling studies of phenyl-/benzhydrylpiperazine derivatives as potential MAO inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Precision Synthesis of Fluorinated Indoles via (3-Fluoro-4-methoxyphenyl)hydrazine

This Application Note is designed for researchers and medicinal chemists requiring a high-fidelity protocol for the Fischer Indole Synthesis utilizing (3-Fluoro-4-methoxyphenyl)hydrazine . It addresses the specific challenges of regioselectivity and purification inherent to this 3,4-disubstituted substrate.

Abstract & Strategic Context

Fluorinated indoles are privileged scaffolds in drug discovery, particularly for kinase inhibitors (e.g., VEGFR, EGFR targets) and serotonin receptor modulators. The introduction of fluorine modulates metabolic stability (blocking P450 oxidation) and lipophilicity.

However, using (3-Fluoro-4-methoxyphenyl)hydrazine presents a specific regiochemical challenge. The [3,3]-sigmatropic rearrangement—the rate-determining step of the Fischer synthesis—can occur at two distinct ortho positions on the hydrazine ring. This protocol provides the experimental conditions to maximize the yield of the thermodynamically and sterically favored 6-fluoro-5-methoxy isomer while minimizing the formation of the 4-fluoro regioisomer and oxidative tars.

Mechanistic Insight & Regioselectivity

Understanding the electronic and steric governance of the reaction is critical for troubleshooting and optimization.

The Regioselectivity Bifurcation

The hydrazine substrate possesses a 3,4-disubstitution pattern. During the [3,3]-sigmatropic shift, the enehydrazine intermediate can cyclize at:

-

Path A (C6 Position): Para to the fluorine atom. Sterically unhindered.

-

Path B (C2 Position): Ortho to the fluorine atom. Sterically crowded between the hydrazine nitrogen and the fluorine substituent.

Theoretical Outcome: Due to the steric bulk of the fluorine atom (Van der Waals radius ~1.47 Å) and the "meta-effect" observed in Fischer syntheses, Path A is significantly favored.

-

Major Product: 6-Fluoro-5-methoxyindole derivative.

-

Minor Product: 4-Fluoro-5-methoxyindole derivative.

Reaction Pathway Diagram

The following logic map visualizes the critical bifurcation point and the self-validating checks required at each stage.

Figure 1: Mechanistic pathway highlighting the steric governance favoring the 6-fluoro isomer.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| (3-Fluoro-4-methoxyphenyl)hydrazine HCl | Substrate | 1.0 | Hygroscopic; store in desiccator. |

| Cyclohexanone | Carbonyl Partner | 1.1 | Distill if yellow/brown to remove peroxides. |

| Glacial Acetic Acid (AcOH) | Solvent/Catalyst | 10-15 vol | Milder than H2SO4; reduces tarring. |

| Conc. Hydrochloric Acid (HCl) | Co-catalyst | 0.1 vol | Optional: Use only if reaction is sluggish. |

| Ethanol (EtOH) | Solvent | - | For workup/recrystallization.[1] |

Note: Cyclohexanone is used here as a model ketone to form the tetrahydrocarbazole.[2] For methyl ketones (e.g., acetone, ethyl methyl ketone), the same stoichiometry applies.

Step-by-Step Methodology

Phase 1: Hydrazone Formation (In Situ)

-

Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

-

Dissolution: Add (3-Fluoro-4-methoxyphenyl)hydrazine HCl (1.0 g, 5.2 mmol) to the flask.

-

Solvent Addition: Add Glacial Acetic Acid (15 mL). Stir at room temperature for 10 minutes. The salt may not fully dissolve immediately; this is normal.

-

Ketone Addition: Add Cyclohexanone (0.6 mL, 5.7 mmol, 1.1 equiv) dropwise via syringe.

-

Observation: The suspension typically clears or changes color (often yellow/orange) as the hydrazone forms. Stir at ambient temperature for 30 minutes.

-

Checkpoint: Spot TLC (Hexane:EtOAc 3:1). Ketone spot should disappear; a new less polar hydrazone spot may appear.

-

Phase 2: Cyclization (Fischer Indolization)

-

Heating: Heat the reaction mixture to reflux (118°C) using an oil bath.

-

Reaction Monitoring: Maintain reflux for 2–4 hours .

-

Visual Cue: The reaction often darkens. If it turns pitch black rapidly, reduce heat slightly.

-

TLC Check: Look for a fluorescent spot (blue/purple under UV 254/365 nm) characteristic of indoles.

-

-

Completion: Once the hydrazone intermediate is consumed (or after 4h), remove from heat and allow to cool to room temperature.

Phase 3: Workup & Isolation

-

Quench: Pour the cooled reaction mixture slowly into 100 mL of ice-cold water with vigorous stirring. The crude indole should precipitate as a solid.

-

Filtration (If Solid): Filter the precipitate using a Buchner funnel. Wash the cake copiously with water (3 x 20 mL) to remove acetic acid.

-

Alternative (If Oily): If the product oils out, extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Sat. NaHCO3 (to neutralize acid) and Brine. Dry over Na2SO4 and concentrate.

-

-

Purification:

-

Recrystallization: For the tetrahydrocarbazole product, recrystallization from Hot Ethanol/Water or Toluene is often sufficient.

-

Column Chromatography: If regioisomers are suspected or high purity is required, purify via silica gel chromatography (Gradient: 0% -> 20% EtOAc in Hexanes).

-

Expected Results & Data

-

Target Product: 6-Fluoro-5-methoxy-2,3,4,9-tetrahydro-1H-carbazole.

-

Yield: Typically 65–80%.[3]

-

Appearance: Off-white to pale brown solid.

-

1H NMR Signature (DMSO-d6):

-

Indole NH: Broad singlet ~10.5 ppm.

-

Aromatic Protons: Two singlets (or doublets with F-coupling) in the aromatic region.

-

H-8 (Indole C7): ~7.0-7.2 ppm (Doublet, JH-F ~10-12 Hz).

-

H-5 (Indole C4): ~6.8-6.9 ppm (Doublet, JH-F ~6-8 Hz).

-

-

Regioisomer Check: If the 4-fluoro isomer is present, the coupling patterns and shifts will differ due to the proximity of F to the bridgehead nitrogen.

-

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield / Tarring | Acid concentration too high or overheating. | Switch from pure AcOH to EtOH with 4% H2SO4 . Reduce temp to 80°C. |

| Incomplete Reaction | Hydrazone formed but didn't rearrange. | Add a Lewis acid catalyst (e.g., ZnCl2 , 1.0 equiv) and reflux in AcOH. |

| Regioisomer Mixture | Intrinsic lack of selectivity. | Purify via column chromatography. The 6-fluoro isomer is usually less polar. |

| Product is Oil | Residual solvent or impurities. | Triturate with cold pentane or diethyl ether to induce crystallization. |

References

-

Robinson, B. "The Fischer Indole Synthesis." Chemical Reviews, 1963, 63(4), 373–401. Link

-

Hughes, D. L. "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 1993, 25(6), 607–632. Link

-

Wagaw, S., Yang, B. H., & Buchwald, S. L. "A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis." Journal of the American Chemical Society, 1998, 120(26), 6621–6622. Link

-

Ishii, H. "Fischer Indole Synthesis Applied to the Total Synthesis of Natural Products." Accounts of Chemical Research, 1981, 14(9), 275–283. Link

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 10679317, (3-Fluoro-4-methoxyphenyl)hydrazine." PubChem, 2025. Link

Sources

Application Note: Indole Synthesis via Fischer Cyclization of (3-Fluoro-4-methoxyphenyl)hydrazine

Executive Summary

This application note details the optimized reaction conditions for the synthesis of fluorinated methoxy-indoles using (3-Fluoro-4-methoxyphenyl)hydrazine hydrochloride (CAS: 19501-58-7 / 339264-51-6 analog). These intermediates are critical scaffolds in the development of kinase inhibitors, serotonin receptor modulators (5-HT), and melatonin receptor agonists.

The presence of the fluorine atom at the 3-position and the methoxy group at the 4-position of the hydrazine creates a unique regioselectivity challenge during the [3,3]-sigmatropic rearrangement. This guide provides a robust protocol using Lewis acid catalysis (ZnCl₂) to maximize yield, discusses the expected regioisomeric distribution (4-fluoro-5-methoxy vs. 6-fluoro-5-methoxy), and outlines purification strategies.

Mechanistic Insight & Regioselectivity

The core transformation utilizes the Fischer Indole Synthesis , widely regarded as the most versatile method for accessing the indole core.

The Regioselectivity Challenge

In 3,4-disubstituted hydrazines, the formation of the "ene-hydrazine" intermediate is followed by a [3,3]-sigmatropic shift. This shift can occur onto two distinct carbon atoms on the aromatic ring:

-

Path A (C2 attack): Attack at the carbon ortho to the fluorine.

-

Product: 4-Fluoro-5-methoxyindole derivative.

-

-

Path B (C6 attack): Attack at the carbon para to the fluorine (and meta to the methoxy).

-

Product: 6-Fluoro-5-methoxyindole derivative.

-

Electronic & Steric Analysis:

-

Electronic Effects: The methoxy group (4-OMe) is a strong electron-donating group (EDG) that activates positions ortho to itself (C3 and C5). However, C3 is blocked by Fluorine. The hydrazine nitrogen directs the rearrangement to its ortho positions (C2 and C6).

-

Steric Effects: Path A (C2) is sterically crowded due to the adjacent Fluorine atom. Path B (C6) is less sterically hindered.

-

Outcome: While mixtures are common, Path B is often favored, leading to the 6-fluoro-5-methoxyindole as the major isomer. However, the specific ketone used can significantly alter this ratio.

Reaction Pathway Diagram

The following diagram illustrates the bifurcation in the mechanism leading to the two potential regioisomers.

Figure 1: Bifurcation of the Fischer Indole Synthesis pathway caused by asymmetric substitution on the hydrazine.

Optimized Reaction Conditions

We present two methods. Method A is preferred for sensitive substrates and scale-up due to milder thermal conditions. Method B is a classic robust method for simple ketones.

Table 1: Comparative Reaction Conditions[1]

| Parameter | Method A (Lewis Acid) | Method B (Brønsted Acid) |

| Catalyst | Zinc Chloride (ZnCl₂) | 4% Sulfuric Acid (H₂SO₄) |

| Solvent | Glacial Acetic Acid (AcOH) | Ethanol / Water |

| Temperature | 80°C – 100°C | Reflux (approx. 80°C) |

| Time | 2 – 4 Hours | 4 – 12 Hours |

| Yield (Typical) | 75 – 85% | 60 – 75% |

| Isomer Ratio | Often favors 6-F isomer | Variable |

| Suitability | Complex/Sensitive Ketones | Simple Cycloalkanones |

Detailed Experimental Protocol (Method A)

Target: Synthesis of 3-substituted-4-fluoro-5-methoxyindole (or 6-fluoro isomer) using a generic ketone (e.g., 2-butanone or cyclohexanone).

Reagents & Equipment

-

(3-Fluoro-4-methoxyphenyl)hydrazine Hydrochloride (1.0 equiv)

-

Ketone substrate (1.1 equiv)[1]

-

Zinc Chloride (ZnCl₂), anhydrous (2.0 equiv)

-

Glacial Acetic Acid (AcOH)

-

Saturated NaHCO₃ solution

-

Ethyl Acetate (EtOAc) for extraction[2]

-

Argon or Nitrogen atmosphere

Step-by-Step Procedure

-

Preparation of Hydrazone (In Situ):

-

In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend (3-Fluoro-4-methoxyphenyl)hydrazine HCl (10 mmol, 1.92 g) in Glacial Acetic Acid (20 mL).

-

Add the Ketone (11 mmol) dropwise at room temperature.

-

Stir at room temperature for 30 minutes. Note: The solution may darken as the hydrazone forms.

-

-

Cyclization:

-

Add Anhydrous ZnCl₂ (20 mmol, 2.72 g) to the reaction mixture.

-

Heat the mixture to 85°C under an inert atmosphere (Argon).

-

Monitor the reaction by TLC (System: Hexanes/EtOAc 3:1). Look for the disappearance of the hydrazone spot and the appearance of a fluorescent indole spot.

-

Critical Checkpoint: Reaction is typically complete within 3 hours. Do not overheat (>110°C) to avoid tar formation.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly into Ice Water (100 mL) with vigorous stirring. The crude indole may precipitate as a solid.

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Neutralization: Wash the combined organic layers carefully with Saturated NaHCO₃ solution until the aqueous phase is pH ~7. Caution: CO₂ evolution will be vigorous.

-

Wash with Brine (50 mL), dry over anhydrous Na₂SO₄, and filter.

-

Concentrate under reduced pressure to yield the crude brown oil/solid.

-

-

Purification & Characterization:

-

Flash Column Chromatography: Silica gel (230-400 mesh). Gradient elution: 0%

20% EtOAc in Hexanes. -